molecular formula C19H11F3N4S2 B2826502 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439109-51-0

2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2826502
CAS No.: 439109-51-0
M. Wt: 416.44
InChI Key: IMVNYYMNLDQOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a 2-thienyl substituent at position 5, and a 3-(1H-pyrrol-1-yl)-2-thienyl group at position 2. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the thienyl and pyrrolyl groups contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic applications such as kinase inhibition .

Properties

IUPAC Name

2-(3-pyrrol-1-ylthiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4S2/c20-19(21,22)16-10-12(15-4-3-8-27-15)23-17-11-13(24-26(16)17)18-14(5-9-28-18)25-6-1-2-7-25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNYYMNLDQOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 2 Substituents
  • Compound 6g: 3-[(4-Hydroxymethyl)phenyl]-5-((4-methoxybenzyl)amino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Substituent: Aromatic phenyl group with hydroxymethyl.
  • Compound 3g : 2-Methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()

    • Substituent: Methyl group at position 2.
    • Impact: Simplifies synthesis but reduces steric bulk and π-π interactions compared to the target compound’s extended heterocyclic system .
Position 5 Substituents
  • Compound 11a : 5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()

    • Substituent: 4-Methoxyphenyl.
    • Impact: Methoxy group enhances electron-donating effects, contrasting with the target compound’s electron-rich 2-thienyl group, which may influence redox stability .
  • Compound 6j: 3-(Dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Substituent: Dibenzothiophene. Impact: Larger aromatic system increases lipophilicity and may improve membrane permeability compared to the target compound’s smaller thienyl group .
Position 7 Substituents
  • Compound 12: (4-Benzenesulfonyl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone () Substituent: Piperazinyl-carbonyl group. Impact: Introduces basicity and hydrogen-bonding capacity, differing from the target compound’s trifluoromethyl group, which prioritizes steric and electronic effects .
Optical Properties
  • Compound 3e : 5-(4-Bromophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()
    • Exhibits strong absorbance in UV-vis spectra due to bromophenyl’s electron-withdrawing effects.
    • Target Compound: Thienyl and pyrrolyl groups may redshift absorbance, enhancing photophysical applications .
Bioactivity
  • PI3Kδ Inhibitors : Fluorinated analogs (e.g., Compound 12 in ) show IC50 values <100 nM. The target compound’s trifluoromethyl and heterocyclic groups may similarly enhance kinase binding .
  • Anthelmintic Activity : HF-00007 (5-(1,3-thiazol-2-yl)-2-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) in has 88% efficacy against C. elegans. The target compound’s pyrrolyl group could modulate specificity .

Table: Key Comparative Data

Compound Name Substituents (Position 2/3/5/7) Yield Bioactivity/Application Key Reference
Target Compound 2: Thienyl-pyrrolyl; 5: Thienyl; 7: CF3 N/A Kinase inhibition, optical probes
3g () 2: Methyl; 5: Thienyl; 7: CF3 88% Photophysical studies
6i () 3: Pyridinyl; 5: PMB-amino; 7: CF3 91% Antimicrobial screening
12 () 3: Piperazinyl-carbonyl; 5: Thienyl; 7: CF3 N/A PI3Kδ inhibition (IC50 <100 nM)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazolo[1,5-a]pyrimidines are prepared by reacting aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds in polar solvents (e.g., ethanol or pyridine) under reflux for 5–6 hours . Key steps include:

  • Use of catalysts like acetic acid or piperidine to enhance cyclization.
  • Purification via recrystallization from solvents such as ethanol or dioxane.
    • Data : Typical yields range from 60% to 70% for similar derivatives, with melting points between 220–268°C .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : A combination of spectroscopic and crystallographic techniques is used:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., thienyl and trifluoromethyl groups) through characteristic shifts (e.g., CF₃ at δ ~110–120 ppm in ¹³C NMR) .
  • X-ray crystallography : Determines bond lengths, angles, and planarity. For example, pyrazolo[1,5-a]pyrimidine cores show near-planar geometries with mean C–C bond lengths of 1.38–1.42 Å .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion for C₂₄H₁₉F₃N₄OS: calc. 493.12, found 493.11) .

Q. What solvent systems and reaction conditions optimize synthesis?

  • Methodology :

  • Solvents : Pyridine, ethanol, or dioxane are preferred for their ability to dissolve polar intermediates and stabilize transition states .
  • Temperature : Reflux conditions (80–120°C) are critical for cyclization .
  • Catalysts : Piperidine or acetic acid (1–2 equiv.) improve reaction rates and yields .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) influence bioactivity in pyrazolo[1,5-a]pyrimidines?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents. For example, trifluoromethyl groups enhance metabolic stability, while thienyl/pyrrole moieties modulate target binding .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and interactions with biological targets .
    • Data : Pyrazolo[1,5-a]pyrimidines with para-substituted aryl groups exhibit higher binding affinity to kinases (e.g., KDR IC₅₀ < 1 μM) .

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry. For example, crystallography confirmed the 7-trifluoromethyl substitution in a related compound, disproposing alternative tautomers .
  • Rietveld refinement : Analyzes powder diffraction data to validate purity and phase composition .
    • Case Study : A study on 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed planar geometry (max. deviation: 0.04 Å), aligning with NMR assignments .

Q. What computational tools predict reaction pathways for novel derivatives?

  • Methodology :

  • Quantum chemical calculations : Use Gaussian or ORCA software to map transition states and intermediates .
  • Machine learning (ML) : Trained on reaction databases (e.g., Reaxys) to suggest optimal conditions (e.g., solvent, catalyst) for new syntheses .
    • Example : ICReDD’s reaction path search methods reduced optimization time for a pyrazolo[1,5-a]pyrimidine analog by 40% through computational screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.